
Peribysin C
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Descripción general
Descripción
Peribysin C is a natural product found in Periconia and Periconia byssoides with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Peribysin C has demonstrated notable anticancer activity, particularly against leukemia cells. Research indicates that peribysins, including this compound, inhibit the adhesion of human promyelocytic leukemia cells (HL-60) to human umbilical vein endothelial cells (HUVEC). This inhibition is crucial as it may prevent cancer cells from metastasizing.
- Mechanism of Action : The primary mechanism involves the disruption of cell adhesion processes, which is vital for cancer cell migration and invasion. Studies show that peribysins exhibit potency at low micromolar concentrations, significantly outperforming standard controls like herbimycin A .
- Case Study : In a study published in Organic & Biomolecular Chemistry, researchers isolated several peribysins and confirmed their ability to inhibit HL-60 cell adhesion effectively. They reported that these compounds could serve as lead structures for developing new anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies, with promising results against several pathogens.
- Inhibition of Bacterial Growth : this compound has shown activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit bacterial growth effectively .
- Fungal Inhibition : Additionally, studies have indicated that extracts containing this compound can inhibit fungal pathogens, which is critical in treating infections caused by resistant strains .
Synthesis and Structural Analysis
The total synthesis of this compound has been achieved through various synthetic routes, allowing researchers to study its structure-activity relationship in detail.
- Synthetic Approaches : Recent advancements in synthetic methodologies have enabled the enantiospecific synthesis of peribysins, including this compound. These synthetic efforts have clarified previous ambiguities regarding their stereochemistry and biological activity .
- Structural Insights : The revised structural understanding of this compound has facilitated targeted modifications to enhance its bioactivity and reduce potential side effects .
Pharmacological Studies
Pharmacological investigations into this compound highlight its potential as a therapeutic agent.
- In Vivo Studies : Animal model studies have demonstrated the efficacy of peribysins in reducing tumor size and inhibiting cancer progression. These findings support further clinical development for cancer therapies .
- Toxicity Assessments : Toxicity evaluations indicate that this compound exhibits a favorable safety profile at therapeutic doses, making it a suitable candidate for further pharmacological exploration .
Análisis De Reacciones Químicas
Diels-Alder Cycloaddition
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A cis-decalin framework was generated via a Diels-Alder reaction between a silyloxy diene and carvone-derived dienophile. The reaction established the stereochemistry of the decalin system .
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Optimization : Replacing TMS with TES groups improved regioselectivity (11:1 ratio) .
Radical Cyclization
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In the synthesis of (±)-peribysin E, a photochemically induced iodine atom transfer radical cyclization forged the cis-fused ring system. This utilized α-iodo-ketone substrates and catalytic hexabutylditin .
Saegusa Oxidation
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An olefin isomerization/Saegusa oxidation protocol converted Diels-Alder adducts to 1,6-naphthalenediones. This step enabled access to cis-substituted decalins not achievable via Robinson annulation .
Mechanistic Insights and Challenges
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Competing Pathways : During semipinacol rearrangements, hydride migration side reactions were suppressed by protecting free hydroxyl groups (e.g., TES protection) .
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Stereocontrol : The absolute configuration of peribysin E was reassigned based on enantioselective synthesis from carvone antipodes .
Data Table: Key Reaction Conditions and Outcomes
Recommendations
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Verify Compound Name : Confirm whether "Peribysin C" is a typographical error or a less-studied analog.
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Expand Search : Investigate specialized databases (e.g., Reaxys, SciFinder) or recent literature for this compound-specific data.
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Structural Comparison : If this compound shares core motifs with Peribysin E/J, extrapolate reaction strategies (e.g., radical cyclizations, rearrangements) for hypothesis-driven experimentation.
For authoritative guidance, consult primary literature from journals like Journal of Organic Chemistry or Organic Letters, which frequently publish natural product syntheses.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for confirming the structural identity of Peribysin C, and how should data interpretation be standardized?
- Methodological Answer : Structural confirmation requires a combination of 1D/2D NMR (e.g., 1H, 13C, COSY, TOCSY) to map proton-proton correlations and heteronuclear coupling, as demonstrated in the analysis of Peribysin O . High-resolution mass spectrometry (HRMS) should validate molecular formulas. For stereochemical resolution, X-ray crystallography or NOESY/ROESY experiments are critical. Ensure raw spectral data (e.g., chemical shifts, coupling constants) are cross-referenced with analogous compounds like Peribysin E, where semi-pinacol rearrangements were used to establish ring systems .
Q. How can researchers design reproducible synthetic routes for this compound, given its complex carbocyclic framework?
- Methodological Answer : Start by analyzing prior biomimetic strategies for related peribysins. For example, Peribysin E’s synthesis involved a semi-pinacol rearrangement to contract a [6,6] fused ring to a [6,5] system . Apply retrosynthetic analysis to identify key intermediates and reaction conditions (e.g., oxidative or acid-catalyzed steps). Document all protocols in detail, including solvent systems, temperature gradients, and purification methods, adhering to journal guidelines for experimental reproducibility . Pilot small-scale reactions to optimize yields before scaling.
Q. What are the best practices for isolating this compound from natural sources, and how can purity be rigorously assessed?
- Methodological Answer : Use chromatographic techniques (e.g., HPLC with UV/Vis or ELSD detection) guided by bioassay or metabolomic profiling. Compare retention times and spectral data with authenticated standards. Quantify purity via diode-array detector (DAD) UV spectra (purity >95% required for novel compounds) and confirm absence of contaminants using LC-MS . For fungal sources (e.g., Periconia spp.), optimize extraction solvents (e.g., ethyl acetate for non-polar metabolites) and employ Sephadex LH-20 for size-exclusion cleanup .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved, particularly in cases of overlapping signals or ambiguous stereochemistry?
- Methodological Answer : Address overlaps by employing variable-temperature NMR to separate coalesced signals or deuterated solvents to reduce complexity. For stereochemical ambiguity, use J-based configuration analysis (e.g., JHH coupling constants) combined with computational modeling (DFT calculations for 1H and 13C chemical shift prediction). Cross-validate with electronic circular dichroism (ECD) if chiral centers are present. Document discrepancies and justify interpretations using peer-reviewed precedents, such as Peribysin E’s configurational reassignment via NOESY .
Q. What experimental controls are essential when evaluating the bioactivity of this compound to ensure data reliability?
- Methodological Answer : Include positive controls (e.g., known inhibitors for enzyme assays) and negative controls (solvent-only or dead-enzyme samples). For cytotoxicity assays, use cell viability controls (e.g., untreated cells and reference drugs like doxorubicin). Validate bioactivity through dose-response curves (IC50/EC50 values) with triplicate measurements. Address batch-to-batch variability by standardizing compound purity across replicates .
Q. How should researchers approach the structural modification of this compound to probe structure-activity relationships (SAR) without compromising its core scaffold?
- Methodological Answer : Prioritize site-selective modifications (e.g., acetylation of hydroxyl groups or hydrogenation of double bonds) guided by molecular docking studies. Use protective group strategies to isolate reactive sites (e.g., tert-butyldimethylsilyl ethers for alcohol protection). Characterize derivatives using FTIR to confirm functional group changes and NMR to verify regioselectivity. Compare bioactivity data against the parent compound to identify critical pharmacophores, as seen in studies of Peribysin E derivatives .
Q. What strategies mitigate challenges in reproducing literature-reported yields or reaction conditions for this compound synthesis?
- Methodological Answer : Systematically vary parameters such as catalyst loading , reaction time , and solvent polarity using a Design of Experiments (DoE) approach. Cross-reference supplementary materials from prior studies for unreported nuances (e.g., inert atmosphere requirements). Validate intermediates via in-line spectroscopy (e.g., ReactIR) to monitor reaction progress. Publish negative results and optimization trials to enhance methodological transparency .
Q. Data Analysis and Reporting
Q. How should researchers handle conflicting bioactivity data for this compound across different assay platforms?
- Methodological Answer : Conduct meta-analysis to identify assay-specific variables (e.g., cell line sensitivity, incubation time). Use Bland-Altman plots to assess inter-assay agreement and Cohen’s kappa for categorical data consistency. Reconcile discrepancies by repeating assays under harmonized protocols (e.g., standardized cell passage numbers, serum concentrations). Report limitations in the uncertainty analysis section, distinguishing technical vs. biological variability .
Q. What frameworks ensure rigorous formulation of research questions when investigating this compound’s mechanistic pathways?
- Methodological Answer : Apply the PICO framework (Population: target proteins; Intervention: this compound; Comparison: analogs/controls; Outcome: binding affinity) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound (Intervention) inhibit protease X (Population) more effectively than current inhibitors (Comparison) under physiological pH (Outcome)?” .
Q. How can researchers leverage existing datasets on Peribysin analogs to generate hypotheses about this compound’s ecological or pharmacological roles?
- Methodological Answer :
Perform phylogenetic clustering of biosynthetic gene clusters (BGCs) from Periconia spp. to identify conserved pathways. Use molecular networking (e.g., GNPS) to correlate this compound’s MS/MS fragmentation patterns with bioactive analogs. Integrate transcriptomic data to link compound production with environmental stressors (e.g., nutrient deprivation) .
Propiedades
Fórmula molecular |
C15H22O2 |
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Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(1S,2R,3S,7R,9R)-2,3-dimethyl-10,14-dioxatetracyclo[7.5.1.02,7.012,15]pentadec-12(15)-ene |
InChI |
InChI=1S/C15H22O2/c1-9-4-3-5-11-6-12-13-10(7-16-12)8-17-14(13)15(9,11)2/h9,11-12,14H,3-8H2,1-2H3/t9-,11+,12+,14+,15+/m0/s1 |
Clave InChI |
JNYRITJWRVKNCG-LTDFUNFTSA-N |
SMILES isomérico |
C[C@H]1CCC[C@H]2[C@@]1([C@H]3C4=C(CO[C@@H]4C2)CO3)C |
SMILES canónico |
CC1CCCC2C1(C3C4=C(COC4C2)CO3)C |
Sinónimos |
peribysin C |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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